2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde
Description
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde is an organic compound featuring a dihydrobenzofuran core substituted with an acetaldehyde group at the 5-position. The dihydrobenzofuran moiety consists of a fused benzene and furan ring, with partial saturation at the 2,3-positions, conferring both aromatic and cyclic ether properties. The acetaldehyde functional group (-CH₂CHO) introduces electrophilic reactivity, making the compound a versatile intermediate in synthetic chemistry, particularly in pharmaceuticals. For instance, it serves as a precursor in the synthesis of Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder .
The compound’s structure combines the stability of the dihydrobenzofuran system with the aldehyde’s propensity for nucleophilic addition, enabling applications in drug development and agrochemicals. Its synthetic routes often involve functionalization of the dihydrobenzofuran scaffold, followed by oxidation to introduce the aldehyde group .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJRMUOGVCOSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289241 | |
| Record name | 2,3-Dihydro-5-benzofuranacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943587-27-7 | |
| Record name | 2,3-Dihydro-5-benzofuranacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943587-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-benzofuranacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde typically involves the alkylation of o-bromophenol with 1,2-dichloroethane in the presence of a phase-transfer catalyst such as benzyltributylammonium chloride. The reaction is carried out in an aqueous solution of sodium hydroxide and sodium bisulfite under reflux conditions. The resulting product is then reacted with 1,2-dibromoethane and magnesium in anhydrous tetrahydrofuran to yield 2,3-dihydrobenzofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(2,3-Dihydrobenzofuran-5-YL)acetic acid.
Reduction: 2-(2,3-Dihydrobenzofuran-5-YL)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*DMCHA = (Z/E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde
Aldehyde-Containing Analogues
- DMCHA Isomers : These cyclohexylidene acetaldehydes share the aldehyde group but differ in their saturated cyclic backbone. The rigid cyclohexane ring in DMCHA enhances volatility, making it effective as a beetle pheromone . In contrast, the dihydrobenzofuran system in the target compound provides aromatic stability, favoring its use in pharmaceuticals.
- Reactivity : The aldehyde group in both compounds undergoes nucleophilic addition, but the electron-rich dihydrobenzofuran in this compound may stabilize intermediates via resonance, enhancing synthetic utility .
Halogenated and Oxygenated Derivatives
- (2,3-Dihydrobenzofuran-6-yl)methanol: The alcohol group reduces reactivity compared to the aldehyde, shifting applications toward stable conjugates in fluorescence or prodrugs .
Ester Derivatives
- Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate: The ester group enhances lipophilicity, making such derivatives suitable for agrochemical formulations. However, the lack of an aldehyde limits their use in condensation reactions critical for drug scaffolds .
Biological Activity
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, and therapeutic applications.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the aldehyde functional group is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Receptors : Similar compounds have been shown to act as selective agonists for cannabinoid receptors, particularly CB2, which are implicated in pain modulation and anti-inflammatory responses .
- Inhibition of Kinases : Research indicates that related compounds may inhibit aurora kinase A (AURKA), affecting cell cycle regulation and potentially leading to apoptosis in cancer cells.
- Cell Cycle Modulation : Compounds with similar structures have been observed to cause accumulation in the G2/M phase of the cell cycle and trigger apoptotic pathways through caspase activation.
Biological Activities
The biological activities attributed to this compound include:
- Anticancer Properties : Studies suggest that derivatives of benzofuran can induce apoptosis in cancer cells through various biochemical pathways.
- Anti-inflammatory Effects : By acting on CB2 receptors, these compounds may help alleviate inflammatory conditions without central nervous system side effects .
- Neuroprotective Effects : Some derivatives have shown promise in models of neuropathic pain, suggesting potential therapeutic applications in pain management .
Case Studies
- Neuropathic Pain Models : In animal studies, certain benzofuran derivatives demonstrated efficacy in reversing neuropathic pain without affecting motor function. This was attributed to selective CB2 receptor activation .
- Cancer Cell Lines : Research indicated that similar benzofuran compounds could inhibit proliferation in various cancer cell lines by inducing apoptosis through caspase activation and cell cycle arrest.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
